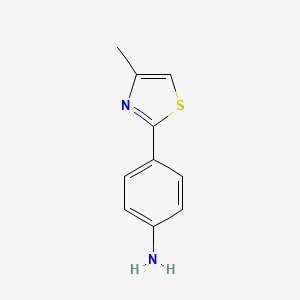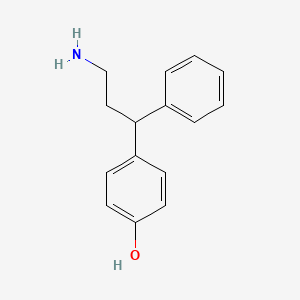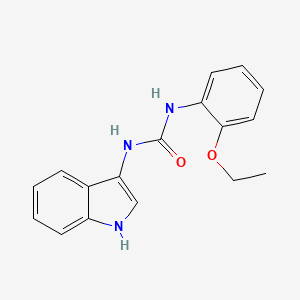
4-(4-Methyl-1,3-thiazol-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methyl-1,3-thiazol-2-yl)aniline, also known as 4-MTA, is an organic compound that is used in various scientific research applications. It is a white crystalline solid with a melting point of around 120°C and a boiling point of around 200°C. 4-MTA is a derivative of aniline, an aromatic amine, and is used in a variety of biochemical and physiological experiments.
Applications De Recherche Scientifique
Cyclin-Dependent Kinase Inhibitors
4-(4-Methyl-1,3-thiazol-2-yl)aniline derivatives have been explored for their role in synthesizing cyclin-dependent kinase (CDK) inhibitors. These inhibitors are crucial for cancer therapy as they can halt the cell cycle, leading to the suppression of tumor growth. For instance, 2-Anilino-4-(thiazol-5-yl)pyrimidine derivatives have been identified as potent inhibitors of CDK2, a protein involved in cell division. These compounds exhibit significant antiproliferative and proapoptotic effects, consistent with CDK2 and CDK9 inhibition, which are pivotal in the treatment of cancer (Wang et al., 2004).
Corrosion Inhibitors
Another application is in corrosion inhibition. Derivatives of this compound have been studied for their effectiveness in preventing corrosion of metals in acidic environments. For example, specific compounds have shown to be efficient corrosion inhibitors for mild steel in hydrochloric and sulfuric acid solutions, highlighting their potential in protecting industrial machinery and infrastructure (Daoud et al., 2014).
Electroluminescent Materials
These compounds have also been investigated for their utility in creating electroluminescent materials. Tetradentate bis-cyclometalated platinum complexes, for instance, have been designed for use in organic light-emitting diodes (OLEDs). These materials offer a range of emission colors and high quantum efficiencies, making them suitable for display technologies (Vezzu et al., 2010).
Antimicrobial Agents
The synthesis of thiazole and its fused derivatives has been pursued for their antimicrobial properties. These compounds have been tested against various bacterial and fungal strains, showing significant activity. This research opens avenues for developing new antimicrobial drugs that could be crucial in combating resistant strains of bacteria and fungi (Wardkhan et al., 2008).
Propriétés
IUPAC Name |
4-(4-methyl-1,3-thiazol-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-7-6-13-10(12-7)8-2-4-9(11)5-3-8/h2-6H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODUPMKRVYQIRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamido]propanamide](/img/structure/B2976616.png)
![3-(4-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B2976619.png)



![3-(2-Bromophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B2976628.png)
![N-[2-(cyclohexylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2976629.png)
![ethyl 4-[(E)-[2-(furan-2-yl)-1-(2-morpholin-4-ylethyl)-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2976630.png)
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2976631.png)
![2-[(3-fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2976633.png)

![Tert-butyl n-[(1s,3s)-3-hydroxycyclopentyl]-n-methylcarbamate](/img/structure/B2976635.png)

![5-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2976638.png)